An In-Depth Technical Guide to 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone: Structure, Synthesis, and Characterization
Introduction
Propiophenone and its substituted derivatives represent a class of aromatic ketones that serve as pivotal structural motifs and synthetic intermediates across various scientific domains.[1][2] Their presence is noted in a range of biologically active molecules, including pharmaceuticals like the analgesic tapentadol, and they are fundamental building blocks for more complex molecular architectures.[1] The strategic placement of substituents on the aromatic rings and the propyl chain allows for the fine-tuning of physicochemical and pharmacological properties, making these compounds highly valuable in drug discovery and materials science.[3][4]
This technical guide provides a comprehensive examination of a specific, polysubstituted derivative: 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone . As senior application scientists, our objective is to move beyond a simple recitation of facts. This document will dissect the compound's structure, present a logical and field-proven synthetic strategy grounded in established mechanistic principles, detail the analytical techniques required for its unambiguous characterization, and discuss its potential utility in a research context. Every protocol and explanation is designed to be a self-validating system, providing the causal reasoning behind experimental choices to empower researchers in their own laboratory endeavors.
Chemical Structure and Nomenclature
A molecule's structure is the foundation of its function. A precise understanding of its connectivity and the spatial arrangement of its atoms is paramount.
Systematic Name and Identifiers
-
IUPAC Name: 1-(2,4-dimethylphenyl)-3-(3,4-dimethylphenyl)propan-1-one
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Common Name: 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
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Molecular Formula: C₁₉H₂₂O
Structural Elucidation
The name itself provides a clear blueprint for the molecular architecture:
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Propiophenone: This is the parent structure, indicating a three-carbon chain (propanone) where the carbonyl group (ketone) is at the C1 position, which is attached to a phenyl ring.
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2',4'-Dimethyl-: These locants refer to substituents on the phenyl ring directly attached to the carbonyl group (the 'prime' positions). Two methyl groups are present at positions 2' and 4'.
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3-(3,4-dimethylphenyl)-: This indicates that at the C3 position of the propyl chain, there is a phenyl substituent which itself is substituted with two methyl groups at its 3 and 4 positions.
Caption: Chemical structure of 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂O | PubChem |
| Molecular Weight | 266.38 g/mol | [6][7] |
| Appearance | Expected to be a liquid or low-melting solid | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2][10] |
Synthetic Strategy: A Mechanistic Perspective
The synthesis of aromatic ketones is a well-established field, with the Friedel-Crafts acylation being a cornerstone reaction.[1] This electrophilic aromatic substitution (EAS) reaction provides a direct and reliable method for installing an acyl group onto an aromatic ring.[11]
Retrosynthetic Analysis & Mechanistic Choice
A retrosynthetic disconnection of the target molecule at the bond between the carbonyl carbon and the 2',4'-dimethylphenyl ring immediately suggests a Friedel-Crafts acylation strategy. The two key synthons are an electrophilic acylium ion derived from 3-(3,4-dimethylphenyl)propionyl chloride and the nucleophilic aromatic ring of 1,3-dimethylbenzene (m-xylene).
Why Friedel-Crafts Acylation is Superior:
-
No Rearrangements: Unlike the corresponding Friedel-Crafts alkylation, the acylium ion intermediate is resonance-stabilized and does not undergo carbocation rearrangements. This ensures the formation of the desired linear propyl chain attached to the carbonyl.[11][12][13]
-
Avoids Poly-substitution: The product, an aromatic ketone, is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. This prevents the addition of multiple acyl groups to the ring, a common problem in Friedel-Crafts alkylation.[1][11]
The Friedel-Crafts Acylation Pathway
The reaction proceeds via a well-understood, three-step mechanism:
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Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of the acyl chloride, creating a highly electrophilic acylium ion.[14]
-
Nucleophilic Attack: The π-electron system of the m-xylene ring acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[14]
Caption: Proposed workflow for the synthesis via Friedel-Crafts acylation.
Detailed Experimental Protocol (Synthesis)
This protocol is a representative procedure based on established methodologies for Friedel-Crafts acylations.
Part A: Preparation of 3-(3,4-Dimethylphenyl)propionyl chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq).
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Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The excess ensures complete conversion.
-
Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Remove the excess thionyl chloride under reduced pressure. The crude 3-(3,4-dimethylphenyl)propionyl chloride is used directly in the next step without further purification.
Part B: Friedel-Crafts Acylation
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Charge a three-neck, flame-dried round-bottom flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Rationale: The reaction is highly sensitive to moisture, which would hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. DCM is a common inert solvent for this reaction.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 1,3-dimethylbenzene (m-xylene, 1.1 eq) to the suspension.
-
Add the crude 3-(3,4-dimethylphenyl)propionyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow, cold addition controls the exothermic reaction and minimizes side-product formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Rationale: This step quenches the reaction, hydrolyzes the aluminum complexes, and moves the aluminum salts into the aqueous layer.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, and saturated NaCl solution (brine). Rationale: The acid wash removes any remaining basic impurities, the water wash removes water-soluble impurities, and the brine wash helps to dry the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone.
Spectroscopic Characterization and Validation
Unambiguous structural confirmation requires a suite of analytical techniques. The data presented below are predicted values based on established principles of spectroscopy for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
| ¹H NMR Predicted Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.5 - 7.0 | m |
| ~ 3.2 | t |
| ~ 3.0 | t |
| ~ 2.4 | s |
| ~ 2.3 | s |
| ~ 2.25 | s |
| ~ 2.20 | s |
| ¹³C NMR Predicted Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C=O (Ketone) |
| ~ 140 - 125 | Aromatic Carbons |
| ~ 40 | -C(=O)-CH₂ - |
| ~ 30 | -CH₂ -Ar |
| ~ 21 | Ar-CH₃ |
| ~ 19 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Frequency (cm⁻¹) | Functional Group |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2850 | Aliphatic C-H Stretch |
| ~ 1685 | C=O Stretch (Aromatic Ketone)[15] |
| ~ 1610, 1450 | C=C Aromatic Ring Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structural components.
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Expected Molecular Ion (M⁺): m/z = 266.17
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Key Fragmentation Pathways: The most likely fragmentation points are the C-C bonds alpha and beta to the carbonyl group, leading to the formation of stable acylium and benzyl cations.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Potential Applications and Research Context
While specific applications for 2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone are not extensively documented, its structural class is of significant interest to the scientific community.
-
Pharmaceutical Intermediates: Propiophenone derivatives are key starting materials and intermediates in the synthesis of numerous pharmaceuticals.[10][16] Research has shown that related structures possess activities such as antidiabetic properties.[3]
-
Scaffold for Library Synthesis: This molecule serves as an excellent scaffold for chemical library synthesis. The ketone functionality can be readily modified (e.g., reduction to an alcohol, reductive amination) to create a diverse range of new chemical entities for screening in drug discovery programs.
-
Fragrance and Fine Chemicals: Aromatic ketones are a well-known class of compounds used in the fragrance industry to impart depth and warmth to scents.[17]
Safety, Handling, and Storage
As with any chemical, proper handling is essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous propiophenone derivatives suggest the following precautions.[18][19]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[18][19] Harmful if swallowed.[19]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[18] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
2',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a polysubstituted aromatic ketone with a well-defined structure that can be logically synthesized using established organic chemistry principles, primarily the Friedel-Crafts acylation. Its characterization relies on a standard suite of spectroscopic techniques (NMR, IR, MS) that can confirm its identity with high fidelity. While its direct applications are yet to be explored, its structural motif places it firmly within a class of compounds of high value to medicinal chemists and the broader chemical industry, serving as a versatile intermediate for the creation of novel molecules.
References
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- Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed.
- Aromatic Ketones: Depth & Warmth In Candles & Diffusers. Chemical Bull.
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- Propiophenone. Wikipedia.
- SAFETY D
- All About Arom
- Synthesis and Characterization of Aromatic Poly(ether ketone)s Bearing Perfluoroalkylene Units in the Main Chains. Chemistry Letters, Oxford Academic.
- 2',4'-dimethyl-3-(2,6-dimethylphenyl)propiophenone. Sigma-Aldrich.
- SAFETY D
- Friedel Crafts Acylation And Alkyl
- Friedel-Crafts Acyl
- EAS Reactions (3)
- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.
- 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. PubChem.
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- 3',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone. PubChem.
- 2',5'-dimethyl-3-(3,4-dimethylphenyl)propiophenone. Sigma-Aldrich.
- 2',5'-dimethyl-3-(3,4-dimethylphenyl)propiophenone. Sigma-Aldrich.
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